4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid
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Overview
Description
Compound 5c [PMID: 27894870] is a synthetic organic compound that acts as a sphingosine-1-phosphate 4 receptor agonist. It exhibits favorable selectivity for sphingosine-1-phosphate 4 receptor over other sphingosine-1-phosphate receptors . This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure.
Preparation Methods
The synthesis of compound 5c involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for compound 5c would involve scaling up these synthetic routes while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Compound 5c undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can be carried out to replace specific functional groups with others, altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 5c has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: It is used to investigate the biological functions of sphingosine-1-phosphate 4 receptor and its role in cellular signaling pathways.
Medicine: Due to its selectivity for sphingosine-1-phosphate 4 receptor, it has potential therapeutic applications in treating diseases related to this receptor.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of compound 5c involves its binding to the sphingosine-1-phosphate 4 receptor. Upon binding, it activates the receptor, leading to the initiation of downstream signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, migration, and survival. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and subsequent activation of intracellular signaling cascades.
Comparison with Similar Compounds
Compound 5c is unique due to its high selectivity for sphingosine-1-phosphate 4 receptor. Similar compounds include other sphingosine-1-phosphate receptor agonists, such as:
Fingolimod: A non-selective sphingosine-1-phosphate receptor agonist used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate 1 and 5 receptor agonist used in the treatment of multiple sclerosis.
Ozanimod: A selective sphingosine-1-phosphate 1 and 5 receptor agonist used in the treatment of multiple sclerosis.
Compared to these compounds, compound 5c’s selectivity for sphingosine-1-phosphate 4 receptor makes it a valuable tool for studying the specific functions of this receptor and its potential therapeutic applications.
Properties
Molecular Formula |
C23H21NO2S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[(7-naphthalen-2-yl-1-benzothiophen-2-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C23H21NO2S/c25-22(26)9-4-12-24-15-20-14-19-7-3-8-21(23(19)27-20)18-11-10-16-5-1-2-6-17(16)13-18/h1-3,5-8,10-11,13-14,24H,4,9,12,15H2,(H,25,26) |
InChI Key |
XDCOYBQVEVSNNB-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCNCC1=CC2=CC=CC(C3=CC=C4C=CC=CC4=C3)=C2S1 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=C3SC(=C4)CNCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S1PR4-Agonist-5c; GTPL-9495; GTPL 9495; GTPL9495 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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